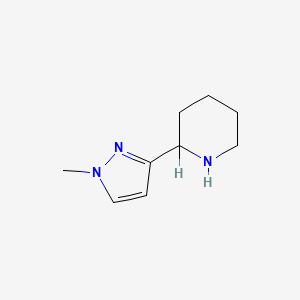

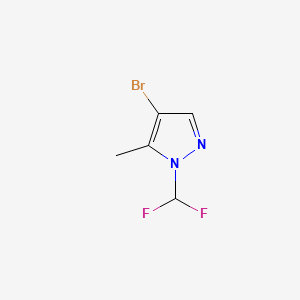

![molecular formula C11H19NO3 B572492 Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1264635-65-5](/img/structure/B572492.png)

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

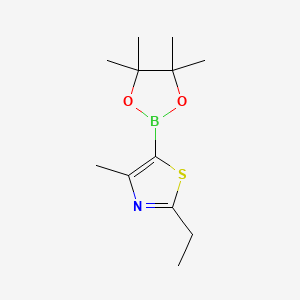

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound isInChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate include a boiling point of 297.6±33.0 °C, a density of 1.12±0.1 g/cm3, and an acidity coefficient (pKa) of -0.98±0.20 . The compound appears as a white, crystalline powder with a melting point of 55°C to 60°C .Scientific Research Applications

Spirocyclic Building Block

Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate serves as a valuable spirocyclic building block. Researchers use it to construct complex molecular architectures due to its unique spiro structure. The compound’s rigidity and functional groups make it an excellent starting point for designing novel molecules .

Medicinal Chemistry

Application: Medicinal chemists explore tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate for potential drug development. Its spirocyclic motif can enhance drug stability, bioavailability, and binding affinity. Researchers investigate derivatives of this compound to target specific receptors or enzymes .

Organic Synthesis

Application: Organic synthesis relies on tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a versatile intermediate. It participates in various reactions, such as amidation, esterification, and cyclization. Chemists use it to create diverse spirocyclic compounds with tailored properties .

Spiro Analogues in Material Science

Application: Scientists explore spiro analogues in material science. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate could find applications in designing functional materials, such as sensors, polymers, or liquid crystals. Its unique geometry may impart desirable properties to these materials .

Spiro[3.3]heptane Derivatives

Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is part of a series of advanced angular [3.3]heptanes. Researchers investigate these derivatives for their reactivity, stability, and potential applications in synthetic chemistry and natural product synthesis .

Spiro Heterocycles in Agrochemicals

Application: Agrochemical research explores spiro heterocycles for pesticide and herbicide development. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives may exhibit bioactivity against pests or weeds. Their spirocyclic nature could enhance selectivity and reduce environmental impact .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMPBQWFJKGJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718307 |

Source

|

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1264635-65-5 |

Source

|

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)

![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)